4'-Aminoisoflavone

Vue d'ensemble

Description

4’-Aminoisoflavone is a synthetic derivative of isoflavones, a class of naturally occurring compounds found predominantly in soybeans and other legumes. Isoflavones are known for their estrogen-like effects and antioxidant properties. 4’-Aminoisoflavone has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminoisoflavone typically involves the Buchwald-Hartwig amination reactionThe reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of 4’-Aminoisoflavone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Aminoisoflavone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Sodium borohydride, methanol, and room temperature.

Substitution: Alkyl halides, bases like sodium hydroxide, and solvents such as ethanol.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted isoflavone derivatives.

Applications De Recherche Scientifique

4'-Aminoisoflavone is a synthetic derivative of isoflavones, a group of natural products present in plants and dietary components like soybeans . Research indicates that aminoisoflavones have various biological activities, leading to a range of potential applications .

Scientific Research Applications

Modulation of Amyloid-β (Aβ) Aggregation:

- Background: Metal ion homeostasis and amyloid-β (Aβ) aggregation in the brain are implicated in Alzheimer's disease (AD) pathogenesis . Flavonoids can modulate both metal-free and metal-induced Aβ aggregation .

- Study Design: Researchers designed and synthesized aminoisoflavones to understand the structure-interaction-reactivity relationship within the flavonoid family for metal-free and metal-associated Aβ .

- Results: The study demonstrated that deconstructing naturally occurring flavonoids and selectively including a few functional groups can effectively target metal ions, Aβ, and metal–Aβ, influencing their reactivity, such as modulation of Aβ aggregation . Aminoisoflavones can also transform preformed metal-free or metal-associated Aβ .

Anticancer Activity:

- Background: Certain amino- and nitroflavones show antitumor activity .

- Study: A systematic study of nitration of soybeans isoflavones was conducted to produce nitrated products, which were then used to synthesize specific aminoisoflavones .

- Results: The synthesized nitro- and aminoisoflavones were tested for their effects on the in vitro proliferation of endothelial cells . Soy isoflavones, including genistein, have demonstrated a protective effect against postmenopausal breast cancer . Genistein can enhance the cytotoxic effect of adriamycin against human breast cancer cells by increasing necrotic-like cell death and inactivating HER2 and Akt .

Other Potential Applications:

- Inhibitory Activity: Synthetic aminoisoflavone derivatives have shown inhibitory activity against various isoforms of human carbonic anhydrase (hCAI and hCAII), a metalloenzyme sometimes linked to AD .

- Bone Health: Soy isoflavones can moderately attenuate bone resorption in women with low estrogen levels . They also have beneficial effects on bone mineral density in the femur neck, lumbar spine, and hip .

- Colorectal Cancer: Higher intake of foods rich in isoflavones might decrease colorectal cancer incidence, especially among postmenopausal women . Soy isoflavone consumption may reduce the risk of developing colorectal cancer .

Mécanisme D'action

4’-Aminoisoflavone is compared with other isoflavones such as genistein, daidzein, and glycitein:

Genistein: Known for its strong estrogenic activity and antioxidant properties.

Daidzein: Exhibits similar estrogen-like effects but with different metabolic pathways.

Glycitein: Less studied but also possesses estrogenic and antioxidant activities

Uniqueness: 4’-Aminoisoflavone stands out due to its synthetic origin and specific modifications that enhance its bioactivity and therapeutic potential. Its ability to interact with metal ions and modulate amyloid aggregation makes it unique among isoflavones .

Comparaison Avec Des Composés Similaires

- Genistein

- Daidzein

- Glycitein

- Biochanin A

- Formononetin

Activité Biologique

4'-Aminoisoflavone (4'-AIF) is a synthetic derivative of isoflavones, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoflavones

Isoflavones are naturally occurring compounds found primarily in legumes, particularly soybeans. They exhibit phytoestrogenic properties due to their structural similarity to estrogen, allowing them to bind to estrogen receptors (ERs) and modulate various biological processes. Isoflavones have been studied for their potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant effects .

Estrogen Receptor Modulation

this compound acts as a selective estrogen receptor modulator (SERM). It exhibits varying affinities for ERα and ERβ, which can lead to differential effects on gene expression and cellular proliferation. Studies indicate that 4'-AIF may inhibit aromatase activity, an enzyme crucial for estrogen synthesis, thereby potentially reducing estrogen-dependent tumor growth in breast cancer models .

Antioxidant Activity

The compound also displays significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases. This activity is particularly relevant in the context of cancer prevention and cardiovascular health .

Inhibition of Tyrosine Kinase Activity

Research has shown that this compound can inhibit tyrosine kinase enzymes, which play essential roles in signaling pathways related to cell proliferation and differentiation. This inhibition may contribute to its anti-cancer effects by disrupting signaling pathways that promote tumor growth .

Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth of cancer cells (e.g., MCF-7 breast cancer cells) through ER modulation and aromatase inhibition. |

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Anti-inflammatory | Exhibits potential in reducing inflammation through modulation of inflammatory cytokines. |

| Metabolic Effects | May improve insulin sensitivity and have implications for diabetes management. |

Case Studies and Research Findings

-

Breast Cancer Study

A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to its ability to downregulate aromatase expression and activity, leading to reduced estrogen levels within the tumor microenvironment . -

Diabetes Management

In an animal model of diabetes, administration of 4'-AIF resulted in improved glucose tolerance and insulin sensitivity. The study suggested that the compound's antioxidant properties might play a role in mitigating oxidative stress associated with diabetes . -

Inflammation Reduction

A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers following treatment, suggesting a potential therapeutic role in managing chronic inflammation .

Propriétés

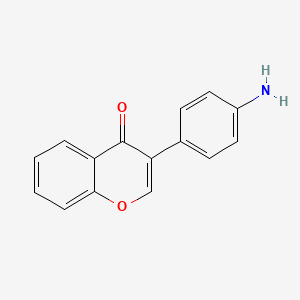

IUPAC Name |

3-(4-aminophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKSZJQBQMVXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.